Cas no 874787-99-2 (N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide)

N-butyl-3,4-dichloro-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a unique structural combination of a dichlorophenyl group and a sulfolane moiety. This compound exhibits notable stability and reactivity, making it suitable for applications in medicinal chemistry and agrochemical research. The presence of the dichloro-substituted benzene ring enhances electrophilic character, while the sulfolane group contributes to improved solubility and metabolic resistance. Its well-defined molecular architecture allows for precise modifications, facilitating its use as an intermediate in the synthesis of biologically active molecules. The compound's robust synthetic accessibility and functional versatility underscore its utility in advanced chemical development.
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide structure
874787-99-2 structure
Product name:N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
CAS No:874787-99-2
MF:C14H19Cl2NO4S2
MW:400.340959787369
CID:5906292
PubChem ID:16268924

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-3,4-dichloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
    • F2547-0127
    • AKOS024659398
    • N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
    • N-butyl-3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide
    • 874787-99-2
    • VU0491378-1
    • Z147580066
    • Inchi: 1S/C14H19Cl2NO4S2/c1-2-3-7-17(11-6-8-22(18,19)10-11)23(20,21)12-4-5-13(15)14(16)9-12/h4-5,9,11H,2-3,6-8,10H2,1H3
    • InChI Key: KWOFVANRFDBEDP-UHFFFAOYSA-N
    • SMILES: C1(S(N(CCCC)C2CCS(=O)(=O)C2)(=O)=O)=CC=C(Cl)C(Cl)=C1

Computed Properties

  • Exact Mass: 399.0132558g/mol
  • Monoisotopic Mass: 399.0132558g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 597
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88.3Ų

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2547-0127-10μmol
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2547-0127-3mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2547-0127-75mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2547-0127-30mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2547-0127-5μmol
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2547-0127-1mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2547-0127-10mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2547-0127-50mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2547-0127-20μmol
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2547-0127-25mg
N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
874787-99-2 90%+
25mg
$109.0 2023-05-16

Additional information on N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Introduction to N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide (CAS No. 874787-99-2)

N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 874787-99-2, represents a unique molecular architecture that combines several functional groups, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide features a benzene ring substituted with chloro and sulfonamide groups, further modified by a butyl chain and a thiolanone moiety. This intricate arrangement of substituents contributes to its distinct chemical properties and potential biological activities. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its reactivity, making it a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, and the introduction of additional functional groups can further modulate these effects. The thiolanone component in this compound adds an extra layer of complexity, potentially influencing its interactions with biological targets and contributing to its pharmacological profile.

One of the most compelling aspects of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is its potential as a building block for more complex molecules. The combination of chloro and sulfonamide groups provides multiple sites for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility is particularly valuable in drug discovery pipelines, where the ability to modify molecular structure can lead to the identification of more effective therapeutic agents.

The synthesis of this compound involves several key steps that highlight the expertise required in modern organic chemistry. The introduction of the butyl group and the thiolanone moiety requires precise control over reaction conditions to ensure high yield and purity. Additionally, the presence of multiple reactive sites necessitates careful planning to avoid unwanted side reactions. These challenges underscore the importance of advanced synthetic methodologies in the preparation of complex organic molecules.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide. Molecular modeling studies can predict how this compound interacts with biological targets at the atomic level, providing valuable insights into its potential pharmacological effects. These computational approaches are often used in conjunction with experimental data to guide the design and optimization of new drug candidates.

The biological activity of this compound has been explored in several preclinical studies. Initial findings suggest that it exhibits promising properties as an antimicrobial agent, particularly against certain resistant strains of bacteria. The sulfonamide core is known to disrupt bacterial cell wall synthesis, while the additional functional groups may enhance this effect or target other critical biological processes. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.

In addition to its antimicrobial potential, N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide may also have applications in other therapeutic areas. For instance, its structural features could make it useful in developing agents for treating inflammatory diseases or cancer. The ability to modify its chemical properties allows researchers to fine-tune its activity towards specific biological pathways or targets.

The development of new synthetic routes for this compound is an ongoing area of research. Chemists are continuously seeking more efficient and sustainable methods to produce high-quality samples for further study. Green chemistry principles are being increasingly applied to minimize waste and reduce environmental impact during synthesis. These efforts align with broader industry trends aimed at making pharmaceutical production more sustainable and cost-effective.

The future prospects for N-butyl-3,4-dichloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide look promising as more research unfolds. Its unique molecular structure and versatile reactivity make it a valuable asset in pharmaceutical chemistry. As our understanding of biological systems grows, so does the potential for discovering new therapeutic applications for this compound and related derivatives.

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